molecular formula C8H9Cl2NO2S B2978067 2-(3,4-Dichlorophenyl)ethanesulfonamide CAS No. 1566301-97-0

2-(3,4-Dichlorophenyl)ethanesulfonamide

Cat. No. B2978067
CAS RN: 1566301-97-0
M. Wt: 254.13
InChI Key: HDVWVMPYWILAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H9Cl2NO2S . It has a molecular weight of 254.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 254.14 . The compound is typically stored at room temperature .

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, including those structurally similar to "2-(3,4-Dichlorophenyl)ethanesulfonamide", have been extensively reviewed to assess their impact on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with toxicity increasing upon long-term exposure, especially to fish. The persistence of chlorophenols in the environment varies, becoming moderate to high depending on environmental conditions, despite their low bioaccumulation potential. A notable feature is their strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).

Toxicology and Mutagenicity of 2,4-D Herbicide

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to "this compound", has been subject to scientometric reviews summarizing its toxicology and mutagenicity. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. Future studies are suggested to concentrate on molecular biology, specifically gene expression, to better understand 2,4-D's toxicological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Endocrine Disruption by DDT and DDE

DDT and its metabolites, including DDE, act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Despite DDT's ban in the 1970s, its persistence and ability to bioaccumulate through the food chain highlight the continued relevance of research into its environmental and health impacts. The review focuses on how DDT and DDE exposure affects mitochondrial function and the apoptosis pathway, suggesting a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Occupational Exposure to Chlorinated Solvents

Research on occupational exposure to chlorinated solvents, including ethanes like "this compound", has been reviewed. These solvents are associated with central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The review emphasizes the need for prospective biomarker studies to better understand the health impacts of such exposure (Ruder, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVWVMPYWILAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCS(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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